molecular formula C9H6F2O3 B13124279 2-(2,5-Difluoro-4-methoxyphenyl)-2-oxoacetaldehyde

2-(2,5-Difluoro-4-methoxyphenyl)-2-oxoacetaldehyde

Cat. No.: B13124279
M. Wt: 200.14 g/mol
InChI Key: XOASBPZTTIVZFQ-UHFFFAOYSA-N
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Description

2-(2,5-Difluoro-4-methoxyphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an oxoacetaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluoro-4-methoxyphenyl)-2-oxoacetaldehyde typically involves the reaction of 2,5-difluoro-4-methoxyacetophenone with appropriate reagents under controlled conditions. One common method includes the use of lithium hexamethyldisilazane in tetrahydrofuran at temperatures ranging from 0 to 20°C, followed by the addition of bromoacetic acid tert-butyl ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluoro-4-methoxyphenyl)-2-oxoacetaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohols.

    Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Difluoro-4-methoxyphenyl)-2-oxoacetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(2,5-Difluoro-4-methoxyphenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. The compound’s oxoacetaldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms and methoxy group may also influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Difluoro-4-methoxyphenyl)-2-oxoacetaldehyde is unique due to its oxoacetaldehyde functional group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group further enhances its chemical versatility.

Properties

Molecular Formula

C9H6F2O3

Molecular Weight

200.14 g/mol

IUPAC Name

2-(2,5-difluoro-4-methoxyphenyl)-2-oxoacetaldehyde

InChI

InChI=1S/C9H6F2O3/c1-14-9-3-6(10)5(2-7(9)11)8(13)4-12/h2-4H,1H3

InChI Key

XOASBPZTTIVZFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)C=O)F

Origin of Product

United States

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